7-(4-chlorophenyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
7-(4-chlorophenyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound belonging to the quinazolinone family This compound is characterized by its complex structure, which includes a quinazolinone core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method involves the condensation of 4-chloroaniline with 3-methylbenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with anthranilic acid under acidic conditions to yield the desired quinazolinone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorophenyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, 7-(4-chlorophenyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways. This makes it a valuable tool in studying cellular processes and disease mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been studied for its anti-inflammatory, anticancer, and antimicrobial activities.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include inhibition of kinase activity, leading to altered cell signaling and growth.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-chlorophenyl)-4-methyl-2-[(3-methylphenyl)amino]-quinazolin-4(3H)-one
- 7-(4-chlorophenyl)-4-methyl-2-[(3-methylphenyl)amino]-quinazolin-6(5H)-one
Uniqueness
Compared to similar compounds, 7-(4-chlorophenyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific substitution pattern and the presence of a dihydroquinazolinone core. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H20ClN3O |
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Molecular Weight |
377.9 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-4-methyl-2-(3-methylanilino)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C22H20ClN3O/c1-13-4-3-5-18(10-13)25-22-24-14(2)21-19(26-22)11-16(12-20(21)27)15-6-8-17(23)9-7-15/h3-10,16H,11-12H2,1-2H3,(H,24,25,26) |
InChI Key |
FOIUNYNARQDLNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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